molecular formula C19H19NO2S B2383779 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide CAS No. 2097933-49-6

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide

Cat. No.: B2383779
CAS No.: 2097933-49-6
M. Wt: 325.43
InChI Key: RLYNNRUJBWYSQI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.

    Addition of the phenyl group: The intermediate is then reacted with phenylacetic acid under acidic conditions to introduce the phenyl group.

    Amidation: Finally, the product undergoes amidation with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Bromine, chlorine, iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-3-phenylpropanamide
  • N-(2-thienylmethyl)-3-phenylpropanamide
  • N-(2-furylmethyl)-2-(thiophen-2-yl)ethylamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide is unique due to its combination of furan, thiophene, and phenyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYNNRUJBWYSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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